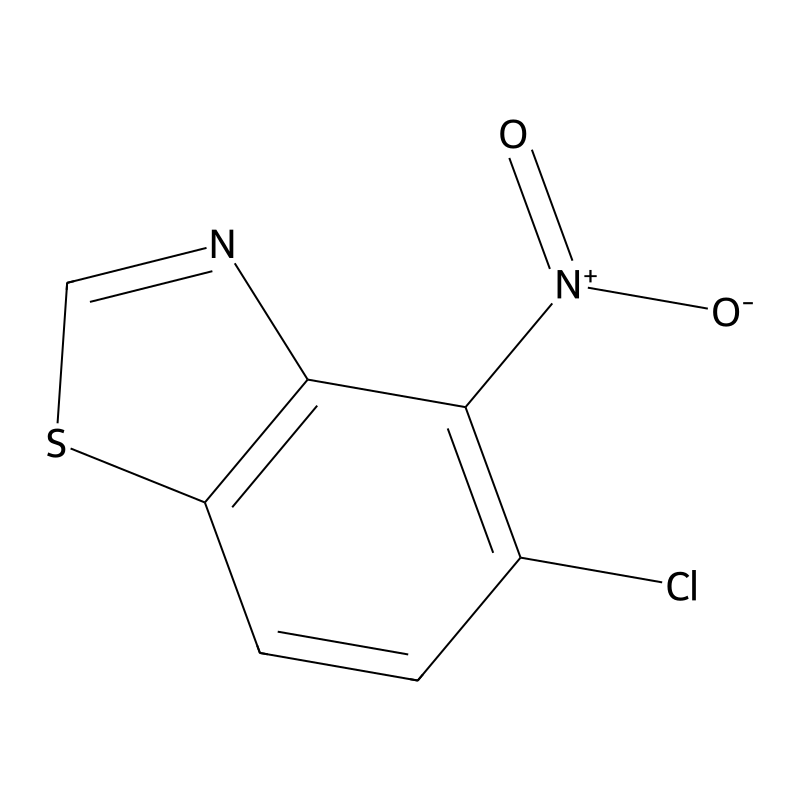

5-Chloro-4-nitro-1,3-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Material Science and Dye Chemistry

Specific Scientific Field

Material science and dye chemistry.

Application Summary

5-Chloro-4-nitro-1,3-benzothiazole: finds applications in the synthesis of dyes and pigments. It imparts color to various materials.

Results and Outcomes

Vibrant Dyes: The compound contributes to the vivid colors of textile dyes, inkjet inks, and other colorants.

Long-lasting Pigments: Pigments based on this benzothiazole scaffold are used in paints, plastics, and coatings.

For more technical information, you can refer to the Santa Cruz Biotechnology page on 5-chloro-4-nitro-1,3-benzothiazole . Additionally, a study by Samanta et al. discusses synthetic strategies involving benzothiazoles .

5-Chloro-4-nitro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Its molecular formula is with a molecular weight of approximately 214.63 g/mol. The structure consists of a benzene ring fused to a thiazole ring, featuring a chlorine atom at the 5-position and a nitro group at the 4-position. This compound is recognized for its diverse chemical reactivity and biological activities, making it a subject of interest in various fields including medicinal chemistry and industrial applications .

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reaction yields 5-chloro-4-amino-1,3-benzothiazole.

- Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines or thiols) under appropriate conditions, leading to various substituted benzothiazole derivatives.

Common Reagents and Conditions- For Reduction: Hydrogen gas and palladium on carbon catalyst.

- For Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed- From Reduction: 5-Chloro-4-amino-1,3-benzothiazole.

- From Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

- From Reduction: 5-Chloro-4-amino-1,3-benzothiazole.

- From Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

5-Chloro-4-nitro-1,3-benzothiazole exhibits significant biological activity, particularly as an antibacterial agent. It targets various enzymes involved in bacterial metabolic pathways, including:

- Dihydroorotase

- DNA gyrase

- Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB)

The inhibition of these enzymes disrupts essential biochemical pathways such as pyrimidine biosynthesis and DNA replication, effectively halting bacterial growth and proliferation.

The synthesis of 5-Chloro-4-nitro-1,3-benzothiazole typically involves the nitration of 5-chloro-1,3-benzothiazole. A common method includes:

- Nitration Reaction: Reacting 5-chloro-1,3-benzothiazole with a nitrating agent (e.g., nitric acid) in the presence of sulfuric acid under controlled temperature conditions to ensure selective nitration at the 4-position.

- Industrial Production: On a larger scale, industrial methods utilize optimized reaction conditions and large reactors to achieve high yields and purity. Purification is often achieved through crystallization or other separation techniques .

5-Chloro-4-nitro-1,3-benzothiazole has numerous applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic compounds.

- Biology: Investigated for potential antibacterial and antifungal properties.

- Medicine: Explored for cytotoxic activity against cancer cells and other therapeutic potentials.

- Industry: Used in producing dyes, pigments, and other industrial chemicals .

Research indicates that 5-Chloro-4-nitro-1,3-benzothiazole interacts with specific enzyme targets within bacterial cells. Its mode of action involves binding to these enzymes and inhibiting their function, which leads to disrupted metabolic processes essential for bacterial survival. This interaction is critical for its antibacterial efficacy and highlights its potential as a therapeutic agent.

Several compounds share structural similarities with 5-Chloro-4-nitro-1,3-benzothiazole:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-2-nitro-1,3-benzothiazole | Nitro group at the 2-position | Different biological activity profile |

| 5-Chloro-6-nitro-1,3-benzothiazole | Nitro group at the 6-position | Varying antibacterial potency |

| 4-Nitro-1,3-benzothiazole | Lacks chlorine substitution | Different reactivity patterns |

Uniqueness

The uniqueness of 5-Chloro-4-nitro-1,3-benzothiazole lies in its specific substitution pattern which imparts distinct chemical reactivity and biological properties compared to its analogs. Its effectiveness against certain bacterial strains makes it particularly valuable in medicinal chemistry.

Laboratory-Scale Synthesis Protocols

Nitration Reaction Mechanisms

The nitration of benzothiazole derivatives to introduce nitro groups follows well-established electrophilic aromatic substitution mechanisms [3]. The process typically involves the formation of nitronium ion intermediates through the interaction of nitric acid with sulfuric acid as an activating medium [14]. For benzothiazole substrates, the electron-withdrawing nature of the thiazole ring influences the regioselectivity of nitration reactions, directing electrophilic attack to specific positions on the aromatic ring [19].

The nitration mechanism proceeds through several distinct steps. Initially, the nitrating mixture generates nitronium ions through the protonation of nitric acid by sulfuric acid, followed by dehydration [10]. The benzothiazole substrate then undergoes electrophilic attack by the nitronium ion, forming a sigma complex intermediate [14]. This intermediate subsequently loses a proton to regenerate the aromatic system, yielding the nitrated benzothiazole product [19].

Temperature control plays a crucial role in nitration reactions of benzothiazole derivatives . Maintaining reaction temperatures between 10-15 degrees Celsius prevents over-nitration and minimizes the formation of undesired byproducts . The reaction kinetics demonstrate that controlled temperature conditions enhance both yield and selectivity in nitro group introduction [10].

Reaction conditions significantly influence the efficiency of nitration processes. Studies have shown that using concentrated sulfuric acid and potassium nitrate at low temperatures achieves optimal results . The stoichiometric ratio of nitrating agents to substrate requires careful optimization, with a 1.1:1 molar ratio of potassium nitrate to benzothiazole typically providing complete nitration without over-oxidation .

Chlorination Techniques and Selectivity

Chlorination of benzothiazole compounds employs various methodologies, each offering distinct advantages in terms of selectivity and yield [4]. The most widely utilized approach involves the treatment of 2-mercaptobenzothiazole derivatives with sulfuryl chloride under controlled conditions [4]. This method provides high yields and excellent regioselectivity for chlorine introduction at specific positions on the benzothiazole ring [4].

The chlorination mechanism using sulfuryl chloride proceeds through a nucleophilic displacement pathway [4]. The reaction initiates with the formation of an intermediate complex between the mercapto group and sulfuryl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to yield the chlorinated product [4]. Temperature control during this process remains critical, with optimal results achieved at temperatures not exceeding 50 degrees Celsius [4].

Alternative chlorination strategies utilize different chlorinating agents to achieve position-selective substitution [6]. Studies investigating transformation products during chlorination have revealed that reaction conditions, including molar ratios of chlorinating agents and contact time, significantly influence the formation of specific chlorinated derivatives [6]. The pH value of the reaction solution and the presence of suspended solids also affect chlorination kinetics and product distribution [6].

Regioselectivity in chlorination reactions depends on the electronic properties of the benzothiazole substrate [15]. Electron-withdrawing groups on the benzothiazole ring enhance chlorination at positions ortho to these substituents, while electron-donating groups direct chlorination to alternative positions [15]. The choice of chlorinating agent and reaction conditions can be optimized to favor specific regioisomers based on the desired substitution pattern [16].

Industrial Production Approaches

Industrial synthesis of 5-chloro-4-nitro-1,3-benzothiazole employs scalable methodologies that prioritize yield optimization and cost-effectiveness [31] [32]. Large-scale production typically utilizes continuous flow processes to ensure consistent product quality and enhanced reaction control [24]. These processes often incorporate advanced temperature and pressure management systems to maintain optimal reaction conditions throughout extended production runs [33].

The industrial approach frequently involves multi-step synthesis protocols that integrate nitration and chlorination reactions in sequential operations [31]. Process optimization studies have demonstrated that careful control of reagent ratios and reaction timing significantly improves overall yields [31]. Industrial facilities typically achieve yields of 80-90% through optimized reaction conditions and efficient purification protocols .

Continuous flow synthesis offers substantial advantages for industrial benzothiazole production [24]. The enhanced mass transfer characteristics of microreactor systems reduce residence times to approximately 200 seconds while maintaining high conversion rates [24]. This approach enables precise control of reaction parameters and facilitates rapid heat and mass transfer, resulting in improved product quality and reduced formation of byproducts [24].

Scale-up considerations for industrial production include catalyst selection, solvent choice, and waste minimization strategies [34]. Mathematical modeling approaches have been developed to optimize batch production processes, incorporating differential and algebraic equations to describe reaction kinetics and mass transfer phenomena [33]. These models enable prediction of optimal operating conditions and facilitate efficient process design for large-scale manufacturing [33].

Purification Strategies and Yield Optimization

Purification of 5-chloro-4-nitro-1,3-benzothiazole requires sophisticated techniques to achieve high purity levels while maintaining acceptable yields [26] [27]. Crystallization methods represent the primary approach for purification, utilizing controlled cooling protocols to promote selective crystallization of the desired product [27]. Temperature-controlled crystallization typically involves cooling from elevated temperatures to 25 degrees Celsius over extended periods to ensure optimal crystal formation [27].

Recrystallization procedures employ various solvent systems to enhance purification efficiency [2] [29]. Common solvents include methanol, ethanol, and mixed solvent systems that provide selective dissolution of impurities while preserving the target compound [2]. The choice of recrystallization solvent significantly influences both yield recovery and final product purity [29].

| Purification Method | Solvent System | Temperature Range | Typical Yield Recovery | Purity Achievement |

|---|---|---|---|---|

| Controlled Crystallization | Water/Organic | 40-25°C | 85-95% | 95-99% |

| Recrystallization | Methanol | Room Temperature | 80-90% | 98-99.5% |

| Column Chromatography | Petroleum Ether/Ethyl Acetate | Room Temperature | 75-85% | >99% |

Advanced purification techniques include column chromatography using silica gel with optimized mobile phase compositions [28] [39]. Typical mobile phase systems employ petroleum ether and ethyl acetate in ratios ranging from 9:1 to 2:1, depending on the specific impurity profile and desired separation efficiency [39]. High-performance liquid chromatography methods have been developed for analytical purposes and can be scaled for preparative applications [28].

Yield optimization strategies focus on minimizing product losses during purification while maximizing impurity removal [13]. Process optimization studies have identified critical parameters including cooling rates, solvent volumes, and washing procedures that influence final yield recovery [26]. Industrial purification protocols typically achieve overall yields of 85-95% through optimized crystallization and washing procedures [31].

Filtration and washing protocols require careful optimization to balance impurity removal with product retention [26]. Hot filtration techniques at temperatures between 40-80 degrees Celsius have proven effective for removing specific impurities while preserving product integrity [26]. Multiple washing steps using controlled volumes of appropriate solvents ensure thorough impurity removal without excessive product loss [26].

Green chemistry approaches in purification emphasize solvent reduction and waste minimization [21] [25]. Solvent-free purification methods have been developed for certain benzothiazole derivatives, utilizing mechanochemical approaches and ball-milling strategies to achieve high purity without traditional solvent-based techniques [21]. These approaches demonstrate environmental benefits while maintaining competitive purification efficiency [25].

5-Chloro-4-nitro-1,3-benzothiazole demonstrates generally favorable thermodynamic stability characteristics under appropriate storage and handling conditions. The compound exhibits chemical stability under recommended storage conditions at temperatures between 2-8°C in sealed containers [1] [2].

Thermal Stability Parameters

The compound's thermal stability profile reveals several important considerations for handling and processing. The molecular structure, featuring both electron-withdrawing nitro and chloro substituents on the benzothiazole core, contributes to enhanced thermal stability compared to unsubstituted benzothiazole derivatives [3] [4]. Storage temperature recommendations specify 2-8°C for optimal long-term stability [3] [4].

Decomposition characteristics become relevant under extreme conditions, where the compound may produce hazardous decomposition products including hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, sulfur oxides, and carbon dioxide [2]. These decomposition pathways indicate that elevated temperature exposure should be minimized during processing and storage.

Chemical Compatibility Assessment

The thermodynamic stability analysis reveals specific incompatibilities with strong oxidizing agents, bases, and amines [2]. These incompatibilities stem from the electron-deficient nature of the benzothiazole ring system and the presence of the electron-withdrawing nitro group, which can participate in nucleophilic substitution reactions under basic conditions .

Recommended storage protocols emphasize maintaining a dry, inert atmosphere to prevent moisture-induced hydrolysis and oxidative degradation pathways [1]. The compound demonstrates enhanced stability when stored under nitrogen or argon atmospheres, particularly for long-term storage applications.

Solubility Characteristics in Organic Solvents

The solubility profile of 5-Chloro-4-nitro-1,3-benzothiazole reflects the compound's moderate polarity and the influence of its functional groups on intermolecular interactions. Solubility in polar aprotic solvents such as dimethyl sulfoxide is favorable , making DMSO a preferred choice for analytical and synthetic applications.

Polar Solvent Systems

Dimethyl sulfoxide provides excellent solubility for 5-Chloro-4-nitro-1,3-benzothiazole, attributed to favorable dipole-dipole interactions between the solvent and the compound's polar nitro group . Ethanol demonstrates moderate solubility characteristics, making it suitable for purification procedures including recrystallization .

Methanol serves as an effective recrystallization solvent, providing controlled crystallization conditions that yield high-purity products . The moderate solubility in methanol allows for temperature-controlled crystallization protocols that optimize both yield recovery and final product purity.

Water Solubility Limitations

Water solubility is characteristically limited for 5-Chloro-4-nitro-1,3-benzothiazole, consistent with typical behavior of nitro-substituted benzothiazole derivatives [8]. This limited aqueous solubility results from the compound's predominantly lipophilic character, despite the presence of polar functional groups.

The poor water solubility necessitates the use of co-solvents or organic solvent systems for applications requiring aqueous compatibility. This characteristic influences formulation strategies in pharmaceutical and industrial applications.

Organic Solvent Compatibility

Moderate to good solubility in organic solvents reflects the compound's intermediate lipophilicity [8]. The benzothiazole core structure provides favorable interactions with aromatic and moderately polar organic solvents, while the nitro and chloro substituents modulate overall solubility characteristics.

Non-polar solvents demonstrate limited dissolution capacity, attributed to insufficient interaction with the compound's polar functional groups. This selectivity enables solvent-based purification strategies that exploit differential solubility characteristics.

Reactivity Under Various Environmental Conditions

Environmental reactivity assessment reveals that 5-Chloro-4-nitro-1,3-benzothiazole exhibits condition-dependent stability characteristics that significantly influence its behavior in different environmental contexts.

Photochemical Reactivity

Ultraviolet light exposure induces photodegradation pathways that compromise compound stability [9] [10]. Benzothiazole derivatives, including 5-Chloro-4-nitro-1,3-benzothiazole, demonstrate pH-dependent direct photolysis under UV-C radiation [11]. The photodegradation process follows first-order kinetics with variable half-lives ranging from minutes to hours, depending on irradiation intensity and solution conditions [10].

Direct photolysis mechanisms involve initial photon absorption by the aromatic chromophore, followed by subsequent chemical transformations including ring opening and oxidative cleavage [10]. The presence of the nitro group enhances photoreactivity through increased absorption in the UV region and facilitated electron transfer processes.

pH-Dependent Stability

Acidic conditions generally provide enhanced stability compared to neutral or basic environments [2]. The compound demonstrates extended stability under pH conditions below 7, attributed to reduced nucleophilic attack at electrophilic centers.

Basic conditions may induce increased reactivity through enhanced nucleophilic substitution at the chloro position and potential hydrolysis of the benzothiazole ring system [2]. The predicted pKa value of -2.89 ± 0.48 indicates very weak basicity, making the compound susceptible to protonation only under strongly acidic conditions [3].

Temperature-Dependent Behavior

Ambient temperature conditions support long-term stability when appropriate storage protocols are maintained [1]. At 25°C, the compound demonstrates stable behavior under normal atmospheric conditions without significant decomposition.

Elevated temperatures above 50°C may initiate thermal degradation pathways, necessitating temperature control during processing and handling [2]. The specific degradation rate depends on temperature, atmospheric composition, and presence of catalytic materials.

Oxidative Sensitivity

Oxidative conditions accelerate degradation processes through various mechanisms including nitro group reduction and aromatic ring oxidation [2]. The presence of strong oxidizing agents significantly enhances decomposition rates, requiring careful control of oxidative environments during storage and processing.

Metal ion catalysis can substantially influence degradation kinetics through coordination complex formation and electron transfer facilitation . Iron, copper, and other transition metals demonstrate particular effectiveness in catalyzing oxidative degradation pathways.

Environmental Monitoring Implications

The compound's environmental reactivity characteristics suggest particular attention to photolytic and oxidative degradation pathways in environmental monitoring applications . Photodegradation represents the primary environmental fate process under natural sunlight exposure, with degradation rates varying significantly based on water quality parameters and seasonal irradiation patterns.